molecular formula C21H17NO5S B12520875 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid CAS No. 653588-66-0

2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid

Cat. No.: B12520875
CAS No.: 653588-66-0
M. Wt: 395.4 g/mol
InChI Key: RUEQIEWECZLBEN-UHFFFAOYSA-N
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Description

2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid is an organic compound with the molecular formula C21H17NO5S It is characterized by the presence of a sulfonylacetic acid group attached to a phenylcarbamoyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-(phenylcarbamoyl)phenylboronic acid with 4-bromophenylsulfonylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the sulfonyl group can interact with cellular proteins, affecting various signaling pathways .

Comparison with Similar Compounds

  • 4-(Phenylcarbamoyl)phenylboronic acid
  • Phenylacetic acid
  • Phenylphosphonic acid

Comparison: 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid is unique due to the presence of both sulfonyl and phenylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification .

Properties

CAS No.

653588-66-0

Molecular Formula

C21H17NO5S

Molecular Weight

395.4 g/mol

IUPAC Name

2-[4-[3-(phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid

InChI

InChI=1S/C21H17NO5S/c23-20(24)14-28(26,27)19-11-9-15(10-12-19)16-5-4-6-17(13-16)21(25)22-18-7-2-1-3-8-18/h1-13H,14H2,(H,22,25)(H,23,24)

InChI Key

RUEQIEWECZLBEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O

Origin of Product

United States

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